Home > Products > Screening Compounds P100924 > LOSARTAN POTASSIUM
LOSARTAN POTASSIUM -

LOSARTAN POTASSIUM

Catalog Number: EVT-1576223
CAS Number:
Molecular Formula: C22H23ClKN6O
Molecular Weight: 462 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Losartan Potassium is the potassium salt of losartan, a non-peptide angiotensin II receptor antagonist with antihypertensive activity. Losartan selectively and competitively binds to the angiotensin II receptor (type AT1) and blocks the binding of angiotensin II to the receptor, thus promoting vasodilatation and counteracting the effects of aldosterone. Converted from angiotensin I by angiotensin-converting enzyme (ACE), angiotensin II stimulates the adrenal cortex to synthesize and secrete aldosterone, decreasing sodium excretion and increasing potassium excretion, and acts as a vasoconstrictor in vascular smooth muscle.
Losartan is an angiotensin II receptor blocker used in the therapy of hypertension and diabetic nephropathy. Losartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.
An antagonist of ANGIOTENSIN TYPE 1 RECEPTOR with antihypertensive activity due to the reduced pressor effect of ANGIOTENSIN II.
Overview

Losartan potassium is a medication primarily used to treat high blood pressure and to protect the kidneys in patients with diabetes. It is classified as an angiotensin II receptor antagonist, which works by blocking the action of angiotensin II, a substance that narrows blood vessels and raises blood pressure. The compound is synthesized from its acid form, losartan, through various chemical processes involving potassium salts.

Source and Classification

Losartan potassium is derived from losartan, which was first synthesized in the late 1980s. It belongs to the class of medications known as angiotensin II receptor blockers (ARBs) and is often prescribed for hypertension and heart failure. Losartan potassium is recognized for its ability to reduce the risk of stroke in patients with high blood pressure and left ventricular hypertrophy.

Synthesis Analysis

Methods and Technical Details

The synthesis of losartan potassium typically involves several steps:

  1. Formation of Trityl Losartan: The initial step involves coupling a specific imidazole derivative with a biphenyl compound in a solvent like N,N-dimethylformamide, using sodium methoxide as a base .
  2. Detritylation: Trityl losartan is then treated with hydrochloric acid in methanol, leading to the formation of losartan .
  3. Salt Formation: The final step is the formation of losartan potassium, which can be achieved by reacting losartan with potassium hydroxide in an alcohol solvent like methanol or ethanol . The process often includes refluxing and crystallization steps to isolate the desired product.

Technical Details

The synthesis can be monitored using thin-layer chromatography (TLC) to ensure completion before proceeding to crystallization. The product is purified through various methods including chromatography and recrystallization from suitable solvents .

Molecular Structure Analysis

Data

  • Molecular Weight: 461.00 g/mol
  • Melting Point: Approximately 170-172 °C .
  • Solubility: Soluble in water and organic solvents like methanol.
Chemical Reactions Analysis

Reactions and Technical Details

Losartan potassium undergoes various chemical reactions during its synthesis:

  1. Coupling Reaction: Involves the formation of trityl losartan through nucleophilic attack facilitated by sodium methoxide.
  2. Detritylation Reaction: The trityl group is removed using strong acids such as hydrochloric acid, yielding losartan.
  3. Salt Formation Reaction: Reacting losartan with potassium hydroxide leads to the formation of losartan potassium, often requiring azeotropic distillation to remove water .

These reactions are crucial for obtaining high purity levels of losartan potassium.

Mechanism of Action

Losartan potassium functions as an antagonist at the angiotensin II receptor (specifically AT1). By blocking this receptor, it prevents vasoconstriction and promotes vasodilation, leading to reduced blood pressure. This mechanism also aids in decreasing aldosterone secretion, which further contributes to lower blood volume and pressure .

Process and Data

  • Onset of Action: Typically within 6 hours after administration.
  • Duration of Action: Up to 24 hours.
  • Bioavailability: Approximately 33% after oral administration.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Bitter taste.

Chemical Properties

  • pH Range: Between 4.5 to 7 when dissolved in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Solubility: Highly soluble in water; also soluble in methanol and ethanol.

Relevant data indicates that losartan potassium exhibits good stability profiles under various conditions, making it suitable for pharmaceutical formulations .

Applications

Losartan potassium is widely used in clinical settings for:

  • Hypertension Management: Effective in lowering blood pressure.
  • Heart Failure Treatment: Helps reduce symptoms associated with heart failure.
  • Kidney Protection: Particularly beneficial for diabetic patients at risk of nephropathy.

Research continues into its applications beyond these primary uses, including potential roles in cardiovascular protection and other therapeutic areas .

Introduction to Losartan Potassium

Historical Development and Pharmacological Classification

Losartan potassium, first patented in 1986 by DuPont, represents a breakthrough in cardiovascular therapeutics as the first non-peptide angiotensin II receptor blocker (ARB) approved for clinical use. It received FDA approval in 1995 under the brand name Cozaar® and is now widely available generically [3] [6]. This ARB class medication emerged from rational drug design efforts to develop orally active inhibitors targeting the renin-angiotensin-aldosterone system (RAAS) without the limitations of peptide-based agents. Pharmacologically, losartan potassium is classified as a competitive and selective antagonist of the angiotensin II type 1 (AT₁) receptor, distinct from angiotensin-converting enzyme inhibitors (ACEis) in both structure and mechanism [2] [6]. Its development marked a paradigm shift in hypertension management, particularly for patients intolerant to ACEis due to cough-related side effects [6]. Landmark clinical trials such as the ELITE (Evaluation of Losartan In The Elderly) study established its efficacy in heart failure management, demonstrating comparable outcomes to ACEi therapy with improved tolerability profiles [2].

Table 1: Key Historical Milestones of Losartan Potassium

YearEventSignificance
1986Initial patent filingFirst non-peptide ARB molecular design
1995FDA approval (Cozaar®)First commercially available ARB
2000sExpansion to diabetic nephropathyRenal protection indication approval
2010sGeneric availabilityWidespread accessibility globally

Structural and Chemical Properties of Losartan Potassium

Chemically designated as 2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-methanol monopotassium salt, losartan potassium has the molecular formula C₂₂H₂₂ClKN₆O and a molecular weight of 461.01 g/mol [3] [8]. Its structure features three critical pharmacophores:

  • A biphenylmethyl moiety enabling receptor binding
  • A tetrazole ring acting as a carboxylic acid bioisostere
  • A chloro-imidazole methanol group with a butyl chain [3]

The potassium salt form enhances water solubility (2 mg/mL at 25°C) compared to the parent compound [8]. Losartan potassium crystallizes as a white to off-white powder with a melting point range of 263–265°C and demonstrates stability under standard storage conditions (room temperature, protected from light and moisture) [8]. It exhibits pH-dependent ionization, with the tetrazole ring (pKa ≈ 4.9) contributing significantly to its physicochemical behavior. The crystalline structure features hydrogen bonding networks between the tetrazole nitrogen atoms and potassium ions, contributing to its stability profile [8].

Table 2: Physicochemical Properties of Losartan Potassium

PropertyValue
Molecular FormulaC₂₂H₂₂ClKN₆O
Molecular Weight461.01 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point263–265°C
Water Solubility2 mg/mL (25°C)
pKa (Tetrazole group)~4.9
Protein Binding>98% (primarily albumin)
LogP (Octanol-water)4.5 (hydrophobic)

Role in the Renin-Angiotensin-Aldosterone System (RAAS) Modulation

Losartan potassium exerts its therapeutic effects through selective, competitive inhibition of angiotensin II at the AT₁ receptor subtype. This receptor is physiologically responsible for mediating angiotensin II's vasoconstrictive, aldosterone-releasing, and sympathetic activation effects [2] [6]. The RAAS cascade begins with renin converting angiotensinogen to angiotensin I, which is subsequently transformed to angiotensin II by angiotensin-converting enzyme (ACE). By blocking AT₁ receptors predominantly located in vascular smooth muscle, adrenal glands, kidneys, and the brain, losartan prevents angiotensin II binding and subsequent G-protein mediated signaling [4].

Key pharmacological consequences include:

  • Vasodilation: Reduced angiotensin II-induced vasoconstriction decreases systemic vascular resistance [4]
  • Reduced aldosterone secretion: Decreases sodium/water retention and potassium excretion [4]
  • Inhibition of cardiac remodeling: Attenuates angiotensin II-mediated fibroblast proliferation and hypertrophy in cardiac tissue [2]
  • Renoprotection: Diminishes glomerular hypertension and proteinuria by modulating intraglomerular pressure [1]

Unlike ACE inhibitors, losartan does not inhibit kininase II, avoiding bradykinin accumulation associated with ACEi-induced cough [2]. The active carboxylic acid metabolite (EXP3174), formed via hepatic CYP2C9/CYP3A4 metabolism, contributes significantly to AT₁ receptor blockade with 10–40 times greater potency than the parent compound [3] [6]. This metabolite functions as a non-competitive antagonist, providing prolonged receptor inhibition beyond losartan's plasma half-life (1.5–2 hours vs. 6–9 hours for EXP3174) [6].

Table 3: Pharmacodynamic Comparison of Losartan and Metabolite

ParameterLosartanEXP3174 (Metabolite)
AT₁ Receptor BindingCompetitive antagonistNon-competitive antagonist
Relative Potency10–40×
Plasma Half-life1.5–2 hours6–9 hours
Protein Binding98.7%99.8%
Primary EliminationRenal (13–25%)Hepatic (50–60% biliary)

Losartan's RAAS blockade triggers compensatory increases in plasma renin activity and angiotensin II levels due to interrupted negative feedback. However, receptor blockade prevents these elevated angiotensin II levels from exerting physiological effects [4]. This unique mechanism provides effective 24-hour blood pressure control with once-daily dosing and offers organ-protective effects beyond hypertension management, particularly in diabetic nephropathy and heart failure with reduced ejection fraction [1] [2].

Properties

Product Name

LOSARTAN POTASSIUM

Molecular Formula

C22H23ClKN6O

Molecular Weight

462 g/mol

InChI

InChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28);

InChI Key

FDKIDFYIEWFERB-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl.[K]

Synonyms

2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Cozaar
DuP 753
DuP-753
DuP753
Losartan
Losartan Monopotassium Salt
Losartan Potassium
MK 954
MK-954
MK954
Monopotassium Salt, Losartan
Potassium, Losartan
Salt, Losartan Monopotassium

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl.[K]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.